N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride
Description
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride (CAS: 1185460-15-4) is a chlorinated aromatic amide with a molecular weight of 263.16 g/mol and the formula C₁₁H₁₆Cl₂N₂O. The compound features a 4-amino-2-chlorophenyl group attached to a 2-methylpropanamide backbone, with a hydrochloride salt enhancing its solubility .
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11;/h3-6H,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCVJDTIVQLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 2-methylpropanamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features for Comparison
- Aromatic substituents: Position and type (e.g., chloro, amino, fluoro, methoxy).
- Amide backbone : Variations in alkyl/aryl groups.
- Physicochemical properties : Solubility, hydrogen bonding, and molecular weight.
- Reported applications : Pharmaceutical, agrochemical, or material science uses.
Comparative Analysis
Table 1: Structural and Functional Comparison of Selected Amides
Detailed Comparisons
(a) Substituent Effects on Bioactivity
- The 4-amino-2-chlorophenyl group in the target compound is critical for antiviral activity in analogues, as seen in Xu et al. (2020b), where similar benzamide derivatives inhibited human adenovirus . In contrast, the 3-chlorophenethyl group in the ibuprofen derivative () shifts activity toward anti-inflammatory pathways .
- Fluorine substitution (e.g., in CAS 1909313-82-1) enhances metabolic stability and bioavailability compared to chlorine, making fluorinated compounds preferred in drug design .
(b) Physicochemical Properties
- The hydrochloride salt in the target compound improves water solubility, a feature shared with 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride .
(c) Crystallographic and Hydrogen-Bonding Behavior
- The target compound’s amide group enables resonance stabilization, as seen in 3-chloro-N-(4-methoxyphenyl)propanamide, where C=O and N–H bonds exhibit typical amide resonance .
- C–H···O interactions in chlorinated amides influence crystal packing, which is critical for material science applications .
Biological Activity
N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C10H13ClN2O·HCl and a molecular weight of 232.14 g/mol. The compound features an amino group, a chlorophenyl moiety, and a methylpropanamide structure, contributing to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is crucial in therapeutic applications targeting enzyme-related diseases.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antiviral activity against human adenoviruses (HAdV). For instance, certain analogues have shown sub-micromolar potency with selectivity indexes greater than 100, indicating their potential as antiviral agents .
Antitumor Properties
The compound has also been investigated for its antitumor effects. In vitro studies suggest that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, the compound's analogues have been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Its unique functional groups allow it to interact with bacterial cell membranes and inhibit growth, making it a candidate for further research in antibiotic development.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy Against HAdV
A study reported the synthesis and evaluation of several analogues derived from this compound. Among these, compound 15 exhibited an IC50 of 0.27 μM against HAdV with low cytotoxicity (CC50 = 156.8 μM). This highlights the potential for developing targeted antiviral therapies based on this compound .
Future Perspectives
The promising biological activities of this compound warrant further investigation into its pharmacokinetics and therapeutic applications. Future studies should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the chemical structure influence biological activity.
Q & A
Q. What are the optimized synthetic routes for N-(4-Amino-2-chlorophenyl)-2-methylpropanamide hydrochloride?
The synthesis typically involves:
- Step 1 : Reacting 4-amino-2-chlorobenzoyl chloride with 2-methylpropanamide in anhydrous DMF using coupling agents like HATU (1-3 equiv) and a base (e.g., diisopropylethylamine) under nitrogen.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the amide intermediate.
- Step 3 : Treatment with HCl in ethanol to form the hydrochloride salt, enhancing solubility .
Yields vary (51–89%) depending on substituents and reaction conditions (e.g., solvent, temperature) .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR Spectroscopy : Confirmation of the aromatic proton environment (e.g., δ 7.2–7.8 ppm for chlorophenyl protons) and methyl groups (δ 1.2–1.5 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C11H14ClN2O·HCl).
- Melting Point Analysis : Observed ranges (e.g., 123–130°C) to verify purity .
Q. What solvents and conditions stabilize the compound during storage?
The hydrochloride salt is hygroscopic and should be stored in anhydrous conditions (desiccator, under nitrogen) at –20°C. Avoid exposure to strong oxidizing agents due to the reactive amino group .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
- Substituent Effects : Replacing the 2-methylpropanamide group with pentanamide (as in N-(4-Amino-2-chlorophenyl)pentanamide hydrochloride) reduces antiviral potency, highlighting the role of steric bulk in target binding .
- Chlorine Position : Moving the chlorine from the 2- to 3-position on the phenyl ring (as in N-(3-chlorophenyl) analogues) decreases enzyme inhibition efficacy by 40%, suggesting spatial alignment with active sites is critical .
Q. What crystallography tools are recommended for resolving structural ambiguities?
- SHELX Suite : Use SHELXL for refining small-molecule structures and SHELXD for experimental phasing. For high-resolution data, anisotropic displacement parameters improve accuracy .
- ORTEP-3 : Visualize thermal ellipsoids to assess disorder or dynamic motion in the crystal lattice, particularly for the chlorophenyl and amide moieties .
Q. How can conflicting biological activity data be resolved?
Example: If antiviral assays show inconsistent IC50 values:
- Control for Solubility : Use DMSO stocks ≤0.1% to avoid precipitation in cell-based assays.
- Validate Assay Conditions : Compare results under standardized protocols (e.g., cell line, incubation time).
- Structural Confirmation : Recheck NMR/MS data to rule out degradation or impurities .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with viral proteases or kinases using the chlorophenyl group as a hydrophobic anchor.
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds between the amide carbonyl and catalytic residues .
Q. How is the compound’s stability under physiological conditions evaluated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
